molecular formula C12H24O3 B14018672 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane CAS No. 6301-69-5

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane

Cat. No.: B14018672
CAS No.: 6301-69-5
M. Wt: 216.32 g/mol
InChI Key: IOLQBDYJUGWJRL-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethoxymethyl group at the 4-position and a hexyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of hexanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.

Reaction Scheme:

  • Hexanal + Ethylene glycol → Hemiacetal intermediate
  • Hemiacetal intermediate → this compound (in the presence of an acid catalyst)

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, facilitating their controlled release.

Molecular Targets and Pathways

    Enzymes: The compound can act as an inhibitor or activator of specific enzymes.

    Cellular Pathways: It may influence cellular pathways involved in metabolism, signaling, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-hexyl-1,3-dioxolane
  • 4-(Ethoxymethyl)-2-pentyl-1,3-dioxolane
  • 4-(Ethoxymethyl)-2-heptyl-1,3-dioxolane

Uniqueness

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

6301-69-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-(ethoxymethyl)-2-hexyl-1,3-dioxolane

InChI

InChI=1S/C12H24O3/c1-3-5-6-7-8-12-14-10-11(15-12)9-13-4-2/h11-12H,3-10H2,1-2H3

InChI Key

IOLQBDYJUGWJRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)COCC

Origin of Product

United States

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